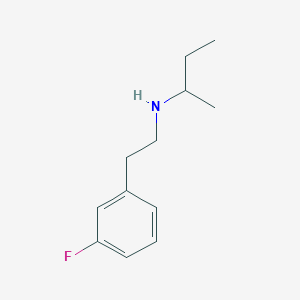
n-(3-Fluorophenethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Fluorophenethyl)butan-2-amine is a chemical compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a butan-2-amine structure
Vorbereitungsmethoden
The synthesis of n-(3-Fluorophenethyl)butan-2-amine typically involves the reaction of 3-fluorophenethylamine with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
n-(3-Fluorophenethyl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
n-(3-Fluorophenethyl)butan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(3-Fluorophenethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenethyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
n-(3-Fluorophenethyl)butan-2-amine can be compared with other similar compounds, such as:
n-(3-Chlorophenethyl)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
n-(3-Bromophenethyl)butan-2-amine: Similar structure but with a bromine atom instead of fluorine.
n-(3-Methylphenethyl)butan-2-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
N-[2-(3-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-8-7-11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
VLQXVXHUKKIUAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


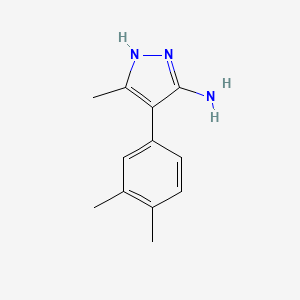
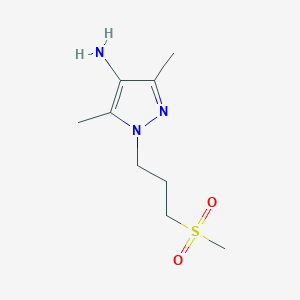
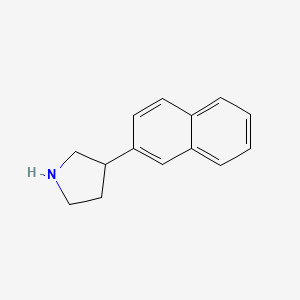
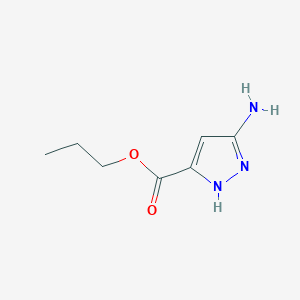

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
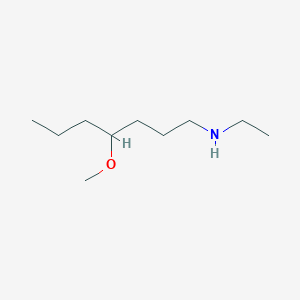

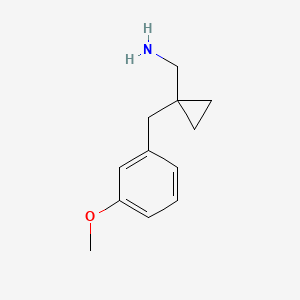
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



